N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)-3-tosylpropanamide
Beschreibung
N-(4-Methoxy-6-nitrobenzo[d]thiazol-2-yl)-3-tosylpropanamide is a synthetic compound featuring a benzo[d]thiazol core substituted with methoxy and nitro groups at positions 4 and 6, respectively, and a 3-tosylpropanamide side chain. These features are common in molecules targeting enzyme inhibition or cellular signaling pathways, particularly in cardiovascular and metabolic disorders .
Eigenschaften
IUPAC Name |
N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)-3-(4-methylphenyl)sulfonylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O6S2/c1-11-3-5-13(6-4-11)29(25,26)8-7-16(22)19-18-20-17-14(27-2)9-12(21(23)24)10-15(17)28-18/h3-6,9-10H,7-8H2,1-2H3,(H,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGYLBFZJRWPQHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=NC3=C(C=C(C=C3S2)[N+](=O)[O-])OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)-3-tosylpropanamide typically involves the following steps:
Formation of the Benzothiazole Ring: The benzothiazole ring is synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Introduction of the Methoxy and Nitro Groups: The methoxy and nitro groups are introduced through electrophilic aromatic substitution reactions. For example, nitration can be achieved using a mixture of concentrated nitric acid and sulfuric acid, while methoxylation can be performed using methanol and a suitable catalyst.
Attachment of the Tosyl Group: The tosyl group is introduced by reacting the intermediate compound with tosyl chloride in the presence of a base such as pyridine.
Formation of the Propanamide Moiety: The final step involves the formation of the propanamide moiety by reacting the intermediate compound with a suitable amine under appropriate conditions.
Industrial Production Methods
Industrial production of N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)-3-tosylpropanamide may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.
Analyse Chemischer Reaktionen
Types of Reactions
N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)-3-tosylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the nitro group to an amino group can be achieved using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the tosyl group, with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium catalyst or sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of N-(4-methoxy-6-aminobenzo[d]thiazol-2-yl)-3-tosylpropanamide.
Substitution: Formation of N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)-3-(substituted)propanamide derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory, antimicrobial, and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)-3-tosylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and molecular targets depend on the specific biological activity being studied.
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
The provided evidence focuses on N-[4-(4-methoxyphenyl)-thiazol-2-yl]-N1-(4,5,6,7-tetrahydro-3H-azepin-2-yl)-hydrazine hydrobromide , a structurally distinct compound but sharing functional groups (e.g., methoxy-substituted aryl rings) with the target molecule. Key comparisons include:
Structural and Functional Differences
Pharmacological Efficacy
The evidence highlights that the analog compound outperformed reference drugs Levocarnitine and Mildronate in mitigating smooth muscle contractility under hypoxic conditions.
Data Tables
Table 1: Comparative Efficacy of Cardioprotective Agents
Note: Quantitative metrics (e.g., IC₅₀) are unavailable in the evidence, but qualitative rankings are inferred.
Research Findings
Mechanistic Insights : The analog compound’s cardioprotective action is attributed to its ability to modulate cellular energy metabolism under hypoxia, a mechanism shared with Levocarnitine and Mildronate but enhanced by structural complexity .
Structure-Activity Relationship (SAR) :
- Methoxy groups improve membrane permeability.
- Nitro groups (as in the target compound) may increase binding affinity to redox-sensitive targets.
- Bulky substituents (e.g., tosylpropanamide) could influence pharmacokinetics but require further validation.
Biologische Aktivität
N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)-3-tosylpropanamide is a synthetic organic compound belonging to the class of benzothiazole derivatives. Its structure features a methoxy group, a nitro group, and a tosyl group attached to a benzothiazole ring, which influences its biological activity and potential therapeutic applications.
The synthesis of this compound typically involves several steps:
- Formation of the Benzothiazole Ring : This is achieved through the cyclization of 2-aminothiophenol with an aldehyde or ketone under acidic conditions.
- Introduction of Functional Groups : The methoxy and nitro groups are introduced via electrophilic aromatic substitution reactions.
- Attachment of the Tosyl Group : This is accomplished by reacting the intermediate with tosyl chloride in the presence of a base like pyridine.
Biological Activity
Research indicates that N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)-3-tosylpropanamide exhibits significant biological activity, particularly in cancer treatment. The following sections detail its mechanisms, efficacy, and related studies.
The compound's biological activity is primarily linked to its ability to inhibit tubulin polymerization, thereby affecting the dynamic process of microtubule formation. This mechanism leads to cell cycle arrest in the G(2)/M phase, ultimately inducing apoptosis in cancer cells.
Efficacy Against Cancer
Recent studies have demonstrated that compounds similar to N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)-3-tosylpropanamide show potent antiproliferative effects against various cancer cell lines, including melanoma and prostate cancer. For instance, SMART compounds derived from structural modifications of similar benzothiazole derivatives exhibited improved antiproliferative activity from micromolar to nanomolar ranges .
Case Studies and Research Findings
- In Vitro Studies : Research has shown that SMART compounds effectively bind to the colchicine-binding site in tubulin, inhibiting its polymerization and demonstrating cytotoxic potency in vitro against both parental and multidrug-resistant (MDR) cancer cell lines .
- In Vivo Studies : In vivo efficacy studies using human prostate (PC-3) and melanoma (A375) xenograft models revealed that treatments with SMART compounds resulted in significant tumor growth inhibition without apparent neurotoxicity .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| SMART-H | 4-substituted methoxybenzoyl-aryl-thiazole | Inhibits tubulin polymerization; induces apoptosis |
| SMART-F | 4-substituted methoxybenzoyl-aryl-thiazole | Similar efficacy; overcomes drug resistance |
| N-(benzo[d]thiazol-2-yl)-benzamides | Benzothiazole derivative | Variable activity; less potent compared to SMART series |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
